molecular formula C25H18N2O2 B10880627 2-(4-methoxyphenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one

2-(4-methoxyphenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one

Cat. No.: B10880627
M. Wt: 378.4 g/mol
InChI Key: ROUXGGFPPLFWRL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a methoxyphenyl group and a naphthyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 4-methoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.

    Naphthyl Group Introduction: Finally, the naphthyl group is introduced through a Friedel-Crafts acylation reaction using naphthalene and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazolinone using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 2-(4-hydroxyphenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one.

    Reduction: 2-(4-methoxyphenyl)-3-(naphthalen-2-yl)dihydroquinazolin-4(3H)-one.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving kinases.

    Medicine: Investigated for its anticancer properties, particularly against breast and lung cancer cell lines.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazolin-4(3H)-one: Lacks the methoxy and naphthyl groups, resulting in different biological activity.

    2-(4-chlorophenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one: Contains a chloro group instead of a methoxy group, which may alter its reactivity and biological properties.

    3-(naphthalen-2-yl)-2-(p-tolyl)quinazolin-4(3H)-one: Features a tolyl group instead of a methoxyphenyl group.

Uniqueness

The presence of both the methoxyphenyl and naphthyl groups in 2-(4-methoxyphenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one contributes to its unique chemical and biological properties. These groups may enhance its binding affinity to molecular targets and improve its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C25H18N2O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-naphthalen-2-ylquinazolin-4-one

InChI

InChI=1S/C25H18N2O2/c1-29-21-14-11-18(12-15-21)24-26-23-9-5-4-8-22(23)25(28)27(24)20-13-10-17-6-2-3-7-19(17)16-20/h2-16H,1H3

InChI Key

ROUXGGFPPLFWRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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